molecular formula C13H16N2O B13535274 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol

3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol

Cat. No.: B13535274
M. Wt: 216.28 g/mol
InChI Key: BJWRAMJUWJBUEA-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol is an organic compound that belongs to the class of propanolamines. It features a quinoline ring substituted with a methyl group at the 2-position and an amino group at the 3-position of the propanol chain. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Alkylation: The 2-methylquinoline undergoes alkylation with a suitable alkylating agent to introduce the propanol chain.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanol chain.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of a quinoline ring.

    3-(2-Methylquinolin-4-yl)propan-1-amine: Lacks the hydroxyl group present in 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol.

    3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-2-yl)amino]propan-1-ol: Contains an isoxazole ring fused to a pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol

InChI

InChI=1S/C13H16N2O/c1-9-8-11(13(16)6-7-14)10-4-2-3-5-12(10)15-9/h2-5,8,13,16H,6-7,14H2,1H3

InChI Key

BJWRAMJUWJBUEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(CCN)O

Origin of Product

United States

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